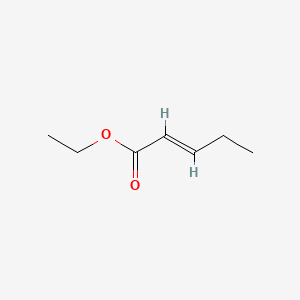

Ethyl trans-2-pentenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMKVZDPATUSMS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-84-2, 27805-84-1 | |

| Record name | Ethyl trans-2-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Pentenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Ethyl Trans 2 Pentenoate and Its Derivatives

Enantioselective Catalytic Transformations

The enantioselective synthesis of complex organic molecules is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and materials science industries. The development of catalytic transformations that can introduce chirality with high precision is paramount. This section explores advanced methodologies for the synthesis of chiral building blocks related to ethyl trans-2-pentenoate, focusing on bioinspired catalysis and stereoselective olefination reactions.

Bioinspired Nonheme Iron-Catalyzed cis-Dihydroxylation of Aliphatic Acrylates

The enantioselective cis-dihydroxylation of alkenes is a powerful method for creating enantioenriched syn-2,3-dihydroxy esters, which are crucial structural motifs in many biologically active molecules. figshare.com Bioinspired nonheme iron-catalyzed approaches have emerged as a sustainable and atom-economical alternative to traditional methods that often rely on toxic and expensive heavy metals like osmium. figshare.comnih.gov These iron-based systems mimic the function of Rieske dioxygenases, enzymes that catalyze the cis-dihydroxylation of arenes and olefins in nature. figshare.comtcichemicals.com

The success of nonheme iron-catalyzed cis-dihydroxylation hinges on the rational design of the catalyst, particularly the organic ligand that coordinates to the iron center. The ligand environment plays a critical role in modulating the reactivity and selectivity of the catalyst. acs.org Tetradentate nitrogen-donor ligands have been extensively studied, with the goal of creating a coordination sphere around the iron that promotes the desired cis-dihydroxylation pathway over competing reactions like epoxidation and overoxidation. figshare.com

Key to achieving high enantioselectivity is the use of chiral ligands that can effectively transfer stereochemical information to the substrate. For instance, the iron(II) complex cis-α-[FeII(2-Me2-BQPN)(OTf)2], which features a tetradentate N4 ligand, has demonstrated high efficiency in the cis-dihydroxylation of a variety of trisubstituted electron-deficient alkenes. tcichemicals.com

Furthermore, the choice of non-ligating or weakly ligating counterions of the iron(II) complexes has been shown to have a dramatic effect on the enantioselective cis-dihydroxylation of olefins using hydrogen peroxide (H₂O₂) as the terminal oxidant. figshare.comnih.gov This highlights the intricate interplay of all components of the catalytic system in achieving optimal performance.

Table 1: Selected Nonheme Iron Catalysts and Their Performance in cis-Dihydroxylation

| Catalyst/Ligand | Substrate Type | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

| [FeII(2-Me2-BQPN)(OTf)2] | Trisubstituted electron-deficient alkenes | H₂O₂ | up to 98 | up to 99.9 |

| Fe-(R,R-2-Me2-BQCN)(MeCN)22 | Substituted aliphatic acrylates | H₂O₂ | High | up to 99 |

A significant advantage of the bioinspired nonheme iron-catalyzed systems is their broad substrate scope. These catalysts have been successfully applied to a wide range of structurally diverse alkenes, including multisubstituted and electron-deficient acrylates, to produce the corresponding syn-2,3-dihydroxy esters in synthetically useful yields and with excellent chemo- and enantioselectivities. figshare.comnih.gov

The ability to achieve high selectivity is a critical challenge in these reactions due to the potential for competing pathways such as epoxidation. figshare.com The catalyst's ligand environment can influence the spin state of a common Fe(III)-OOH intermediate, which in turn dictates the reaction outcome. Low-spin Fe(III)-OOH species, favored by catalysts with minimal steric hindrance, tend to promote epoxidation. In contrast, high-spin Fe(III)-OOH species, generated by more sterically demanding ligands, favor the desired cis-dihydroxylation.

The precise mechanism of nonheme iron-catalyzed cis-dihydroxylation is an area of active investigation. It is generally accepted that the reaction of H₂O₂ with a mononuclear nonheme iron(II) complex generates an iron(III)-hydroperoxide intermediate. figshare.com The subsequent cleavage of the O-O bond in this intermediate is thought to produce a high-valent iron(V)-oxo-hydroxo species, which is the active oxidant responsible for the cis-dihydroxylation of the alkene. figshare.comacs.org

Isotope labeling studies using H₂¹⁸O have been instrumental in elucidating the nature of the oxidizing species. figshare.com Evidence suggests the involvement of a cis-H¹⁸O-Fe(V)=O species, which is formed through the binding of a water molecule to the Fe(III)-OOH intermediate. acs.org This "water-assisted mechanism" is a proposed pathway for the generation of the potent Fe(V)(O)(OH) oxidant. enamine.net

Two plausible pathways for the formation of the iron(V)-oxo-hydroxo species from the iron(III)-hydroperoxide have been proposed:

Non-water-assisted pathway: The iron(III)-hydroperoxide directly reacts with the alkene or undergoes heterolytic O-O bond cleavage to form the iron(V)-oxo-hydroxo species. In this pathway, both oxygen atoms incorporated into the diol originate from a single molecule of H₂O₂. figshare.com

Water-assisted pathway: A water molecule assists in the O-O bond cleavage, leading to the formation of the iron(V)-oxo-hydroxo species. This pathway can lead to the incorporation of an oxygen atom from water into the final diol product. acs.orgenamine.net

The understanding of these mechanistic details is crucial for the rational design of more efficient and selective catalysts for enantioselective hydroxylation reactions.

Stereoselective Construction of Related Chiral Building Blocks

The enantioenriched syn-2,3-dihydroxy esters produced through cis-dihydroxylation are valuable chiral building blocks that can be further transformed into a variety of other important molecules. nih.gov The stereoselective construction of chiral building blocks is a fundamental aspect of asymmetric synthesis, enabling access to a wide array of complex and biologically active compounds.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. While the reaction typically favors the formation of the more stable E-alkene, significant efforts have been made to develop conditions and reagents that promote the formation of the Z-isomer with high selectivity. figshare.commdpi.com

A key strategy for achieving Z-selectivity is the use of phosphonate (B1237965) reagents with electron-withdrawing groups. The Still-Gennari modification, for example, employs bis(2,2,2-trifluoroethyl) phosphonates, which accelerate the elimination of the oxaphosphetane intermediate and favor the formation of the Z-alkene. acs.org

Another highly effective approach, developed by Ando, utilizes ethyl (diarylphosphono)acetates as the HWE reagents. wiley.com This method provides a simple and economical route to a broad range of cis-α,β-unsaturated esters with high Z-selectivity. acs.org The reaction of α-substituted ethyl (diarylphosphono)acetates with various aldehydes has been shown to produce Z-α,β-dialkyl-α,β-unsaturated esters with excellent selectivity. acs.org

Table 2: Z-Selectivity in the HWE Reaction of Ethyl 2-(diphenylphosphono)propionate with Various Aldehydes

| Aldehyde | Z:E Ratio | Yield (%) |

| Octanal | 99:1 | 98 |

| Cyclohexanecarboxaldehyde | 98:2 | 99 |

| Benzaldehyde | 95:5 | 99 |

| trans-2-Hexenal | 75:25 | 95 |

Data sourced from J. Org. Chem. 1998, 63, 23, 8411–8416.

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde, which is the rate-limiting step, to form an oxaphosphetane intermediate. The subsequent elimination of this intermediate yields the alkene. nih.gov The stereochemical outcome of the reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. In Z-selective variants, kinetic control is exerted to favor the pathway leading to the Z-isomer. mdpi.com

Anomeric Hydroxyl Group Stereoselective Conversions

The concept of anomeric hydroxyl group stereoselective conversions is a cornerstone of carbohydrate chemistry. In this context, the anomeric carbon is a stereocenter created from the intramolecular cyclization of a sugar molecule, resulting in either an α or β configuration of the hydroxyl group. Methodologies for the stereoselective conversion of this group are critical for the synthesis of glycosides and other complex carbohydrates. These reactions often proceed via SN1 or SN2 type mechanisms, where the stereochemical outcome is carefully controlled by the choice of reactants, catalysts, and reaction conditions.

It is important to note that this compound is an α,β-unsaturated ester and not a carbohydrate. Therefore, it does not possess an anomeric hydroxyl group. The principles of stereoselective synthesis are broadly applicable in organic chemistry; however, the specific methodologies developed for anomeric hydroxyl groups in sugars are not directly pertinent to the synthesis or modification of this compound. Advanced synthetic methods for this compound and its derivatives would instead focus on controlling the stereochemistry of reactions at its double bond or α- and β-carbons.

Nucleophilic Addition and Cyclization Reactions

Nucleophilic addition and subsequent cyclization reactions are powerful tools for the construction of complex molecular architectures from simpler precursors. For α,β-unsaturated esters like this compound, these reactions offer pathways to a diverse range of functionalized products, including cyclic compounds.

The Michael addition, a type of conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. In the case of this compound, the ester acts as the Michael acceptor. The reaction proceeds via the addition of the nucleophile to the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.

A wide array of nucleophiles can be employed as Michael donors in reactions with α,β-unsaturated esters. The efficiency of the reaction is often dependent on the nucleophilicity of the donor and the electrophilicity of the acceptor. Common classes of nucleophiles include:

Soft Carbon Nucleophiles: Stabilized enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), organocuprates (Gilman reagents), and enamines are highly effective Michael donors.

Heteroatom Nucleophiles: Amines, thiols, and phosphines can also participate in Michael additions, leading to the formation of carbon-heteroatom bonds.

The reactivity of the Michael acceptor can be enhanced by the presence of Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. While specific efficiency data for the Michael addition to this compound is not extensively documented in readily available literature, the general principles of reactivity for α,β-unsaturated esters apply.

Below is an illustrative table of potential Michael donors for α,β-unsaturated esters and their general reactivity profiles.

| Michael Donor Class | Example Nucleophile | General Reactivity/Efficiency |

| Organocuprates | Lithium dimethylcuprate | High |

| Stabilized Enolates | Diethyl malonate | Moderate to High |

| Enamines | 1-Pyrrolidinocyclohexene | Moderate |

| Thiols | Thiophenol | High |

| Amines | Piperidine | Moderate |

Michael additions to α,β-unsaturated systems are generally highly regioselective, with the nucleophile preferentially attacking the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). This selectivity is attributed to the principles of hard and soft acids and bases (HSAB), where "soft" nucleophiles favor addition to the "soft" β-carbon.

Controlling the stereochemistry of newly formed stereocenters in a Michael addition is a significant aspect of modern organic synthesis. For substrates like this compound, the addition of a nucleophile can generate up to two new stereocenters. Asymmetric Michael additions can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the Michael acceptor or donor can effectively control the facial selectivity of the addition.

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, leading to enantioselective product formation.

Substrate Control: If the nucleophile or acceptor already contains a stereocenter, it can influence the stereochemical outcome of the addition (diastereoselective reaction).

The following table provides a general overview of stereocontrol strategies in Michael additions.

| Strategy | Description | Expected Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the reactant to direct the approach of the other reactant. | High diastereoselectivity |

| Chiral Catalyst | A small amount of a chiral substance is used to accelerate the reaction and control the stereochemistry. | High enantioselectivity |

| Organocatalysis | The use of small, chiral organic molecules as catalysts. | High enantioselectivity |

Cyclopropane (B1198618) rings are important structural motifs found in numerous natural products and pharmaceuticals. One of the most effective methods for their synthesis is the cyclopropanation of alkenes, including α,β-unsaturated esters like this compound.

A common and powerful strategy for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds is the Michael-initiated ring closure (MIRC) reaction. This reaction involves two key steps:

Michael Addition: A nucleophile adds to the β-carbon of the α,β-unsaturated ester. The nucleophile is chosen such that it also contains a leaving group on the carbon that forms the new bond.

Intramolecular SN2 Reaction: The enolate intermediate formed after the Michael addition then undergoes an intramolecular nucleophilic substitution, attacking the carbon bearing the leaving group to form the three-membered ring.

Common reagents for this transformation include sulfur ylides (Corey-Chaykovsky reaction) or the reaction of enolates with compounds like diethyl bromomalonate in the presence of a base. While specific examples detailing the cyclopropanation of this compound are not prevalent in the literature, the general MIRC mechanism is a well-established pathway for the formation of cyclopropane derivatives from this class of compounds. The stereochemistry of the final cyclopropane is often controlled by the stereochemistry of the initial Michael addition and the subsequent stereospecificity of the ring-closing step.

Formation of Cyclopropane Derivatives

Influencing Factors on Cyclization Yield and Selectivity

The synthesis of cyclic structures from α,β-unsaturated esters, such as this compound derivatives, is a cornerstone of organic synthesis. The yield and selectivity of these cyclization reactions are paramount and are influenced by a multitude of factors. Key among these are the choice of catalyst, the structure of the substrate, and the specific reaction conditions employed.

In organo-catalyzed annulation reactions, for instance, the catalyst plays a crucial role in determining the stereochemical outcome. The use of bidentate catalysts, such as those incorporating a tertiary amine-thiourea moiety or a bidentate oxazoline-Ni(II) complex, can facilitate high levels of diastereo- and enantioselectivity. nih.gov These catalysts activate the β,γ-unsaturated α-ketoester substrates through mechanisms like hydrogen bonding, which directs the nucleophilic attack and subsequent intramolecular cyclization. nih.gov

The nature of the reactants is also critical. For example, in [2+4] cycloadditions (Diels-Alder reactions), both the electron-deficient double bond and the activated carbonyl group of unsaturated esters can act as effective acceptors. nih.gov The reaction's success often depends on the electronic properties and steric bulk of the substituents on both the diene and the dienophile.

Reaction conditions such as temperature, solvent, and the presence of additives can be optimized to improve outcomes. In some decarboxylative aldol (B89426) reactions leading to cyclized products, precise control of these parameters is necessary to achieve high yields (59–83%) and excellent stereoselectivities (74–99% ee). nih.gov

Table 1: Factors Influencing Cyclization Reactions

| Factor | Influence on Reaction | Examples |

|---|---|---|

| Catalyst | Determines stereoselectivity (enantio- and diastereoselectivity) and reaction rate. | Tertiary amine-thiourea, Bidentate oxazoline-Ni(II) complexes. nih.gov |

| Substrate Structure | Electronic and steric properties of substituents affect reactivity and selectivity. | Electron-deficient double bonds in α,β-unsaturated esters act as good dienophiles in [2+4] cycloadditions. nih.gov |

| Reaction Conditions | Temperature, solvent, and concentration can significantly impact yield and reaction time. | Optimization of conditions can lead to high yields (up to 83%) and enantiomeric excess (up to 99%). nih.gov |

Continuous Flow Synthesis Approaches

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control and efficiency for chemical reactions, including the synthesis of esters. amt.ukhes-so.ch In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs, and the product is collected continuously at the outlet. amt.uk This methodology is particularly advantageous for esterification, which is often an equilibrium-limited reaction. riken.jp

The design of the flow reactor is critical to its performance. Common types include Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs), often in the form of packed-bed or tubular reactors. amt.ukmdpi.com PFRs, such as multi-tubular reactors, are often preferred for exothermic reactions like esterification because they allow for efficient heat removal. mdpi.com Microfluidic reactors provide even greater surface-area-to-volume ratios, leading to superior heat and mass transfer. nih.gov Coiled tubing is often incorporated into designs to enhance mixing and heat transfer. amt.uk

Process optimization in continuous flow synthesis involves the fine-tuning of several parameters:

Flow Rate: This determines the residence time of the reactants in the reactor. Lowering the flow rate increases residence time, which can lead to higher conversion, but at the cost of lower throughput. mdpi.com

Temperature: Esterification conversion generally increases with temperature. However, an optimal temperature must be found to balance reaction rate with potential side reactions and energy costs. PFRs can often operate at lower temperatures (e.g., 70-75 °C) compared to CSTRs (e.g., 110 °C) for similar conversions. mdpi.com

Catalyst: Heterogeneous solid catalysts are highly suitable for flow chemistry as they can be packed into a column, allowing the reaction mixture to flow through. riken.jp This simplifies product purification and allows for catalyst reuse. riken.jp

Mixing: Efficient mixing is crucial, especially for multiphase reactions. While PFRs often rely on passive mixing, CSTRs use active agitation. amt.uk

Table 2: Comparison of Continuous Flow Reactor Types for Esterification

| Reactor Type | Mixing Principle | Heat Transfer | Typical Operating Temp. | Advantages |

|---|---|---|---|---|

| Plug Flow Reactor (PFR) | Passive (reactants flow as a 'plug'). amt.uk | Excellent, especially in multi-tubular designs. mdpi.com | 70-75 °C. mdpi.com | Efficient temperature control, higher conversion for a given volume. mdpi.com |

| Continuous Stirred Tank Reactor (CSTR) | Active (mechanical agitation). amt.uk | Good, but can develop hotspots. mdpi.com | 90-110 °C. mdpi.com | Excellent mixing, handles solids/slurries well. hes-so.ch |

| Microfluidic Reactor | Passive (diffusion-based). | Superior due to high surface-area-to-volume ratio. nih.gov | Variable | Precise control, rapid optimization, enhanced safety. nih.gov |

Continuous flow synthesis offers significant advantages in scalability and efficiency compared to traditional batch methods. hes-so.ch

Scalability: Scaling up a flow process is typically achieved by running the reactor for a longer period (scaling out) or by increasing the number of parallel reactors, rather than by increasing the reactor volume. This avoids the challenges of heat and mass transfer that often plague large-scale batch reactors, making the process more predictable and safer. hes-so.ch

Efficiency: Flow reactors can lead to higher product yields and purity. For example, a new solid catalyst for esterification demonstrated superior performance in a continuous flow setup compared to commercial batch catalysts. riken.jp The precise control over reaction parameters minimizes the formation of by-products. nih.gov

Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, which significantly reduces the risks associated with hazardous reactions or unstable intermediates. hes-so.ch

Throughput: By enabling higher reaction rates and eliminating downtime between batches, continuous flow systems can dramatically increase productivity. In one study, a reaction that took 7 hours in a batch process produced the same amount of material in just 20 minutes using a flow reactor. acs.org

Chemoenzymatic and Biocatalytic Synthesis

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov For the synthesis of esters like this compound, lipases are particularly effective. mdpi.com Chemoenzymatic synthesis combines the best of both worlds, integrating enzymatic steps with conventional chemical reactions to create efficient and sustainable multi-step processes. rsc.orgmdpi.com

Enzymes, particularly lipases, are widely used for the synthesis and functionalization of esters due to their high selectivity and ability to operate under mild conditions (e.g., lower temperatures and neutral pH). nih.govmdpi.com

Key applications include:

Esterification: Lipases can catalyze the formation of esters from carboxylic acids and alcohols. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are highly effective and can be easily recovered and reused, reducing costs. nih.govmdpi.com The enzymatic process for producing emollient esters, for example, operates at 60-80 °C, compared to over 180 °C for the chemical process, saving energy and preventing the formation of colored and odorous by-products. nih.gov

Transesterification: Enzymes can also catalyze the exchange of an alcohol or acid group in an ester, which is useful for modifying existing ester structures.

Hydrolysis: The reverse reaction, selective hydrolysis of esters, can be used for resolving racemic mixtures of chiral esters, as the enzyme often reacts with only one enantiomer. nih.gov

Additions to Unsaturated Esters: Enzymes can also catalyze conjugate additions to α,β-unsaturated carbonyl compounds, providing a stereoselective route to functionalized products.

Table 3: Enzymes in Ester Synthesis and Functionalization

| Enzyme Class | Example | Application | Advantages |

|---|---|---|---|

| Lipases | Novozym® 435 (Candida antarctica Lipase (B570770) B). mdpi.com | Esterification, Transesterification, Hydrolysis. nih.govnih.gov | High stability, broad substrate scope, operability in organic solvents. mdpi.com |

| Alcohol Dehydrogenases | Yeast Alcohol Dehydrogenase (YADH). nih.gov | Reduction of alcohols to aldehydes. nih.gov | High stereoselectivity. |

| Oxidoreductases | Baeyer-Villiger monooxygenases | Oxidation of ketones to esters (Baeyer-Villiger oxidation). mdpi.com | High chemo- and regioselectivity. |

A successful example is the development of a fully continuous, two-step biocatalytic process to produce wax esters. acs.org In the first step, metabolically engineered E. coli cells produce fatty alcohols. The output from this bioreactor is then fed directly into a second reactor containing an immobilized lipase (Novozyme 435) that catalyzes the esterification of the fatty alcohols to yield the final wax ester product. acs.org

Development of Novel Catalyst Systems and Reaction Conditions

The synthesis of this compound and its derivatives has been an area of active research, leading to the development of advanced synthetic methodologies. A significant focus has been on creating more efficient, selective, and environmentally benign catalytic systems. Innovations in catalyst design and the optimization of reaction conditions have paved the way for novel synthetic routes that offer advantages over traditional methods. These modern approaches often aim to reduce waste, avoid harsh reagents, and improve atom economy. Key areas of progress include the exploration of metal-free catalysis and the refinement of palladium-catalyzed reactions, which represent the forefront of sustainable and efficient organic synthesis.

Metal-Free Catalysis

In the pursuit of greener chemical processes, metal-free catalysis has emerged as a compelling alternative to traditional metal-based systems, which can be both costly and pose environmental concerns. Organocatalysis, a prominent branch of metal-free catalysis, utilizes small organic molecules to accelerate chemical transformations. These catalysts offer the advantages of being readily available, less toxic, and often more stable compared to their metal-containing counterparts.

One notable advancement in metal-free ester synthesis is the use of tetramethylammonium (B1211777) methyl carbonate (TMC). This catalyst facilitates trans-esterification by reacting with an alcohol to generate an alkoxide ion in situ. eurekalert.orgthechemicalengineer.com This alkoxide then acts as a potent nucleophile to effect the ester exchange. A key benefit of TMC is its ability to circumvent the issue of chelation, where flexible ester molecules can wrap around and deactivate a metal catalyst center. eurekalert.orgthechemicalengineer.com This expands the range of substrates that can be used. While direct synthesis of this compound using this specific method is not extensively documented, the principle of using such metal-free catalysts for the synthesis of complex esters is well-established and represents a promising avenue. eurekalert.org

Recent research has also highlighted the potential of visible light-promoted, metal-free esterification processes. For instance, the esterification of amides with organoboronic acids has been achieved without the need for a transition metal catalyst, relying instead on the mediating role of an organic base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Furthermore, organocatalytic approaches have been successfully employed in the synthesis of α,β-unsaturated esters, the class of compounds to which this compound belongs. acs.orgrsc.org These methods often involve cascade reactions that can build molecular complexity in a single step with high stereocontrol. rsc.org

Table 1: Examples of Metal-Free Catalysis Systems for Ester Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Tetramethylammonium methyl carbonate (TMC) | Trans-esterification | Simple esters and various alcohols | Avoids metal catalyst chelation, recyclable, green chemistry. eurekalert.orgthechemicalengineer.com |

| 4-Dimethylaminopyridine (DMAP) | Esterification | Amides and organoboronic acids | Transition-metal-free, broad substrate scope. researchgate.net |

| Organic Dyes (as photosensitizers) | Aerobic Oxidation | Silyl (B83357) enol ethers | Visible-light promoted, organocatalytic. rsc.org |

Palladium-Catalyzed Alkoxycarbonylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, prized for their efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. Alkoxycarbonylation, in particular, is a powerful technique for converting unsaturated compounds, such as alkenes and alkynes, into valuable carboxylic acid derivatives like esters. rsc.org This transformation involves the addition of an alkoxy group and a carbonyl group across a double or triple bond, typically using carbon monoxide as the carbonyl source.

The synthesis of β,γ-unsaturated esters, which are structural isomers of α,β-unsaturated esters like this compound, has been achieved through the palladium-catalyzed alkoxycarbonylation of 1,3-dienes. uni-rostock.de The design of the phosphine (B1218219) ligands used in these palladium catalyst systems is crucial for controlling the reaction's activity and selectivity. rsc.org Ligands with specific electronic and steric properties can direct the regioselectivity of the carbonylation and enhance the catalyst's stability and turnover number. rsc.org

Another relevant approach is the palladium-catalyzed carbonylation of vinyl halides. capes.gov.br In this reaction, a vinyl halide can be coupled with an alcohol and carbon monoxide in the presence of a palladium catalyst to yield an α,β-unsaturated ester. This method offers a direct route to the desired chemical scaffold. The general applicability of palladium-catalyzed vinylation of organic halides is well-established for forming carbon-carbon bonds at vinylic positions. researchgate.net While the specific application to this compound synthesis would depend on the availability of the appropriate vinyl halide precursor, the methodology represents a versatile and potent strategy.

Table 2: Key Features of Palladium-Catalyzed Alkoxycarbonylation

| Feature | Description | Relevance to this compound Synthesis |

|---|---|---|

| Catalyst | Typically a palladium salt (e.g., palladium acetate) with phosphine ligands. | Ligand choice is critical for controlling selectivity and efficiency. rsc.org |

| Substrates | Unsaturated compounds like alkenes, alkynes, and dienes; also vinyl and aryl halides. rsc.orguni-rostock.decapes.gov.br | Precursors such as 1-butyne (B89482) or a 1-halopentene could potentially be used. |

| Reagents | An alcohol (ethanol for ethyl esters) and a source of carbon monoxide. | Provides the ethyl and carbonyl groups of the target molecule. |

| Advantages | High atom economy, good functional group tolerance, and high selectivity. | Offers an efficient and direct route to α,β-unsaturated esters. |

Mechanistic Investigations of Reactions Involving Ethyl Trans 2 Pentenoate

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways involves identifying the sequence of elementary steps through which reactants are converted into products. This includes the characterization of transient species known as intermediates, which exist at local energy minima along the reaction coordinate.

The dihydroxylation of alkenes is a fundamental organic transformation. For Ethyl trans-2-pentenoate, this reaction involves the addition of two hydroxyl groups across the carbon-carbon double bond. While specific studies on this compound are not extensively detailed in the provided literature, a plausible mechanism can be proposed based on the reactions of similar alkenes with certain oxidizing agents.

One effective reagent for the anti-dihydroxylation of alkenes is malonoyl peroxide. researchgate.net In a proposed mechanistic cycle, the reaction is initiated by the nucleophilic attack of the alkene's C=C double bond on the peroxide. researchgate.net This leads to the formation of a key intermediate. This intermediate is then opened by a nucleophile, such as acetate (B1210297) from acetic acid, which is often used as a solvent or co-reagent. The final step involves the alkaline hydrolysis of the resulting ester to yield the corresponding diol. researchgate.net This pathway accounts for the observed anti-selectivity, where the two hydroxyl groups are added to opposite faces of the original double bond.

As an α,β-unsaturated ester, this compound has two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. Nucleophiles can therefore attack either site.

Investigations into reactions of similar allylic halides, such as ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate, with various nucleophiles (including alkoxides, thiolates, and cyanide) have shown that nucleophilic addition is often the rate-determining step. researchgate.net This initial attack can be followed by a rapid subsequent reaction, such as a ring-closure. researchgate.net For example, reaction with sodium methoxide (B1231860) can lead to the formation of cyclopropane (B1198618) derivatives, indicating an initial nucleophilic attack at the β-position of the allylic halide, followed by an intramolecular substitution. researchgate.net The nature of the nucleophile, the substitution pattern of the substrate, and the reaction conditions can determine whether the final product is a result of direct substitution or involves molecular rearrangements. researchgate.net

The hydrolysis of the ester linkage in this compound is a characteristic reaction of this class of compounds and can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgyoutube.com The mechanism involves several steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group and makes it a stronger electrophile. youtube.com

Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

A series of proton transfers occurs, resulting in a protonated alcohol group (-OH₂⁺).

The alcohol (ethanol) is ejected as a leaving group, and the carbonyl group is reformed. youtube.com

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product (trans-2-pentenoic acid). youtube.com

Base-Catalyzed Hydrolysis (Saponification): Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible and goes to completion. libretexts.orgyoutube.com The mechanism proceeds as follows:

Nucleophilic attack of a hydroxide (B78521) ion (a strong nucleophile) on the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Kinetic Studies and Rate-Determining Steps

The rate law for a reaction expresses the rate as a function of the concentrations of the reactants. For many reactions involving esters, the order can be determined experimentally.

Nucleophilic Addition: In reactions of related α,β-unsaturated systems, kinetic studies have shown that the initial nucleophilic addition can be the rate-determining step. researchgate.net

| Reaction Type | Typical Order in Substrate | Typical Order in Nucleophile/Base | Overall Order |

| Base-Catalyzed Hydrolysis | 1 | 1 | 2 |

| Nucleophilic Addition (Rate-Determining) | 1 | 1 | 2 |

| E2 Elimination | 1 | 1 | 2 |

This table presents typical reaction orders for common mechanisms relevant to the chemistry of this compound and related compounds.

The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the energy barrier that reactants must overcome to form products. It is a key parameter in understanding reaction kinetics.

Experimental Determination: The activation energy can be determined experimentally by measuring the reaction rate constant (k) at different temperatures. The relationship is described by the Arrhenius equation: k = A * e-Ea/RT . By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), a straight line is obtained whose slope is equal to -Ea/R, allowing for the calculation of the activation energy.

Computational Analysis: Theoretical chemistry provides powerful tools for analyzing the transition state, which is the unstable, high-energy structure poised between reactants and products. dntb.gov.ua First-principles studies on the hydrolysis of similar esters, like ethyl acetate, have shown that the activation energy is highly sensitive to the conformation of the transition state. researchgate.net For instance, different rotational conformers (e.g., gauche vs. trans) can yield a significant range of activation energies, with the gauche conformer often having a lower activation energy than the trans conformer. researchgate.net Furthermore, computational models that account for the solvent, such as the Polarizable Continuum Model (PCM), have been shown to stabilize the transition state geometry but can also raise the calculated activation energy. researchgate.net

| Factor | Influence on Activation Energy (Ea) |

| Transition State Conformation | Different conformers (gauche, trans) can lead to significantly different calculated Ea values. researchgate.net |

| Solvent Effects (PCM) | Can stabilize the transition state geometry but may increase the overall energy barrier. researchgate.net |

| Catalyst | Lowers the activation energy by providing an alternative reaction pathway with a lower energy transition state. |

This table summarizes key factors that influence the activation energy of reactions involving ester functionalities.

Understanding Stereochemical Control and Selectivity in Reactions of this compound

The stereochemical outcome of chemical reactions involving this compound is a critical aspect of its synthetic utility, enabling the creation of complex molecules with specific three-dimensional arrangements. The control of enantioselectivity and diastereoselectivity is paramount in designing synthetic routes, particularly in the fields of pharmaceuticals and materials science where the biological activity or material properties are often dependent on a single stereoisomer. Mechanistic investigations into reactions such as catalytic oxidations provide insight into how the structure of catalysts and reaction conditions can be manipulated to favor the formation of a desired stereoisomer.

Origin of Enantioselectivity in Chiral Catalysis

The generation of a specific enantiomer in a reaction involving the prochiral this compound is achieved through the use of chiral catalysts. A notable example is the enantioselective cis-dihydroxylation of the double bond, a transformation that introduces two new stereocenters.

Detailed research has shown that this compound can undergo a highly enantioselective cis-dihydroxylation reaction to yield the corresponding optically pure dihydroxy ester. chinesechemsoc.org This reaction is effectively catalyzed by a nonheme iron(II) complex which acts as a synthetic mimic of Rieske dioxygenases, using hydrogen peroxide (H₂O₂) as the oxidant. chinesechemsoc.org The origin of the high enantioselectivity (typically 97-99% enantiomeric excess, or ee) lies in the chiral environment created by the catalyst. chinesechemsoc.org

The proposed mechanism involves the formation of a high-valent iron(V)-oxo-hydroxo species from the reaction of the iron(II) catalyst and H₂O₂. chinesechemsoc.org The chiral ligand, a tetradentate nitrogen-donor molecule coordinated to the iron center, creates a sterically defined space. The this compound substrate must approach the iron-oxo species in a specific orientation to react. This preferential orientation is dictated by minimizing steric hindrance between the substrate and the chiral ligand. Consequently, the two hydroxyl groups are delivered to one of the two faces of the double bond (either the re or si face) in a highly selective manner, leading to the formation of predominantly one enantiomer of the diol product. chinesechemsoc.org

The catalyst's activity and the reaction rate are also influenced by the counterions and solvent ligands associated with the iron complex. These components can compete with H₂O₂ for coordination sites on the iron center, thereby affecting the rate of formation of the active oxidizing species. chinesechemsoc.org The careful tuning of these catalyst features is crucial for achieving optimal reactivity and selectivity.

The table below summarizes the results of the iron-catalyzed cis-dihydroxylation for this compound and related linear acrylates, demonstrating the high enantioselectivity achieved.

| Substrate | Product | Enantiomeric Excess (ee) |

| This compound | Ethyl (2R,3S)-2,3-dihydroxypentanoate | 97% |

| Ethyl trans-2-hexenoate | Ethyl (2R,3S)-2,3-dihydroxyhexanoate | 98% |

| Ethyl trans-2-heptenoate | Ethyl (2R,3S)-2,3-dihydroxyheptanoate | 99% |

| Ethyl trans-2-octenoate | Ethyl (2R,3S)-2,3-dihydroxyoctanoate | 99% |

| Ethyl trans-2-nonenoate | Ethyl (2R,3S)-2,3-dihydroxynonenoate | 99% |

Data sourced from a study on nonheme iron-catalyzed enantioselective cis-dihydroxylation. chinesechemsoc.org

Factors Governing Diastereoselectivity

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction that creates multiple stereocenters. In the context of reactions involving this compound, the geometry of the transition state is the primary factor governing which diastereomer is formed.

In the iron-catalyzed cis-dihydroxylation reaction discussed previously, the diastereoselectivity is inherently high, leading exclusively to the syn-diol product. chinesechemsoc.org This outcome is a direct consequence of the reaction mechanism. The two hydroxyl groups are delivered to the double bond from the same face in a concerted or near-concerted fashion by the iron-oxo species. This mechanistic pathway precludes the formation of the anti-diol diastereomer. Therefore, the diastereoselectivity of this specific transformation is controlled by the fundamental mechanism of the catalytic cycle rather than by subtle variations in reaction conditions. The facial selection, which determines the enantiomeric outcome, is controlled by the chiral ligand, while the syn-diastereoselectivity is a characteristic of the cis-dihydroxylation process itself.

In other potential reactions, such as conjugate additions (e.g., Michael additions) where a nucleophile adds to the β-carbon of this compound, a new stereocenter is formed. If the nucleophile itself is chiral or if the reaction proceeds to create a second stereocenter at the α-carbon, diastereoselectivity becomes a key consideration. In such cases, the diastereoselectivity would be governed by factors that influence the transition state energy, including:

Steric Hindrance: The relative orientation of the existing substituent (the ethyl group at C4) and the incoming nucleophile will favor a transition state that minimizes steric clash.

Chelation Control: If a metal-based catalyst or reagent is used, it can form a chelated, cyclic transition state with the substrate and the nucleophile. This rigid structure can lock the molecule into a specific conformation, allowing the nucleophile to attack from only one direction, thus leading to high diastereoselectivity.

Acyclic Conformational Control: In the absence of chelation, the preferred conformation of the acyclic transition state, as predicted by models such as the Felkin-Anh model, would dictate the diastereomeric outcome.

While these principles are fundamental to stereocontrol, specific studies detailing the diastereoselectivity of reactions like Michael additions on this compound are not broadly available in the reviewed literature. The primary documented example of high stereoselectivity for this specific substrate remains the catalyst-controlled syn-diastereoselectivity observed in cis-dihydroxylation reactions. chinesechemsoc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl trans-2-pentenoate. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of the molecule's electron distribution, orbital energies, and reactivity indicators. Studies on analogous α,β-unsaturated esters, such as methyl trans-crotonate, have utilized DFT and other quantum chemical techniques to investigate rotational isomerism and properties in both ground and excited electronic states. researchgate.net Such calculations reveal the most stable conformations and the energy barriers between them, which are critical for understanding the molecule's behavior in chemical reactions. researchgate.net

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of reactions involving α,β-unsaturated esters. By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby mapping out the most favorable reaction pathways. For instance, DFT has been employed to investigate the mechanisms of various reactions, including Michael additions, cycloadditions, and polymerization. rsc.orgresearchgate.netresearchgate.net

In the context of Michael additions, DFT calculations can determine the activation energies for different mechanistic possibilities. acs.org For the aza-Michael addition of amines to acrylates, a detailed computational study using an ONIOM-based approach with M06-2X functional and CBS-QB3 corrections has shown that the reaction preferentially proceeds through a 1,2-addition mechanism, forming a zwitterionic intermediate, followed by a rate-determining proton transfer. researchgate.net Similar computational approaches could be applied to this compound to elucidate its reaction mechanisms with various nucleophiles.

A theoretical study on the hydroboration of α,β-unsaturated esters catalyzed by a metal-free complex utilized DFT to compare 1,4- and 1,2-hydroboration pathways. The calculations revealed that the 1,4-hydroboration pathway is significantly more favorable, with a lower free energy barrier for the rate-determining step. rsc.org

Table 1: Calculated Free Energy Barriers for Hydroboration of an α,β-Unsaturated Ester Data extrapolated from studies on analogous compounds for illustrative purposes.

| Reaction Pathway | Rate-Determining Step | Calculated Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,4-Hydroboration | First Hydrogen Transfer | 15.0 | rsc.org |

| 1,2-Hydroboration | First Hydrogen Transfer | 29.7 | rsc.org |

Computational models are invaluable for predicting the selectivity of reactions such as the Michael addition. Semiempirical molecular orbital calculations (MNDO and PM3) have been used to study the anti-selective Michael addition of lithium Z-enolates to α,β-unsaturated esters. rsc.org These studies show that high anti-selectivity can be attributed to favorable molecular orbital interactions between the donor and acceptor molecules. rsc.org

DFT calculations have also been used to explain the stereoselectivity of reactions catalyzed by cinchona alkaloids. comporgchem.com By comparing the transition state energies of different pathways, researchers can predict which stereoisomer will be the major product. comporgchem.com For this compound, similar computational strategies could predict how changes in reactants, catalysts, or reaction conditions would influence the regio- and stereoselectivity of Michael additions and other synthetic transformations.

Molecular Dynamics Simulations of Compound Interactions

For example, Car-Parrinello molecular dynamics simulations have been used to investigate the mechanism of ester hydrolysis in water, revealing the role of cooperative catalysis by water molecules. nih.gov Similarly, MD simulations could be employed to study the hydration of this compound, its aggregation behavior, and its interactions with other molecules in a mixture, which is crucial for understanding its behavior in various applications. These simulations can provide insights into properties like solvation free energy and the microscopic structure of the solution.

In Silico Profiling for Chemical Reactivity

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the reactivity and potential biological activity of chemicals based on their molecular structure. nih.govdntb.gov.uaqsardb.orgresearchgate.net For α,β-unsaturated carbonyl compounds, including esters like this compound, QSAR models have been developed to predict properties such as mutagenicity. nih.govdntb.gov.ua

These models use molecular descriptors, which are numerical representations of chemical information, to build a statistical relationship with a specific activity. For acrylates and related compounds, descriptors related to electrophilicity are often important, as the β-carbon is susceptible to nucleophilic attack. dntb.gov.ua The development of such models allows for the rapid screening of large numbers of compounds for potential reactivity and toxicity, reducing the need for extensive experimental testing.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for α,β-Unsaturated Compounds Based on general principles from QSAR studies.

| Descriptor Type | Specific Descriptor Example | Property Modeled |

|---|---|---|

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Electrophilicity, susceptibility to nucleophilic attack |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, ability to form hydrogen bonds |

| Constitutional | Molecular Weight | Size and bulk of the molecule |

| Quantum-Chemical | Partial charge on the β-carbon | Reactivity in Michael additions |

Kinetic Modeling of Complex Reaction Networks

Kinetic modeling is used to simulate the evolution of chemical systems over time by considering all the elementary reactions involved. This is particularly important for complex processes like polymerization or combustion.

For α,β-unsaturated esters, detailed chemical kinetic mechanisms are developed to model processes such as high-temperature polymerization and oxidation. acs.orgresearchgate.netmdpi.com For instance, a mechanistic model for the self-initiated thermal bulk polymerization of ethyl acrylate (B77674) has been developed. acs.org This model includes key reactions like chain transfer to monomer, β-scission, and backbiting, with rate coefficients estimated from experimental data and validated by quantum chemistry calculations. acs.orgresearchgate.net

Similarly, kinetic models for the oxidation of biodiesel surrogates, which include unsaturated esters, have been developed to understand their combustion behavior. researchgate.net These mechanisms consist of hundreds of species and thousands of elementary reactions. researchgate.net The development of a detailed kinetic mechanism for this compound would involve identifying all plausible reaction pathways and determining the rate constants for each step, often with the aid of computational methods like transition state theory. Such a model would be crucial for optimizing industrial processes and understanding its atmospheric chemistry.

Validation against Experimental Data

The accuracy of computational and theoretical models in predicting the properties of a molecule is critically assessed by comparing the calculated data with experimentally determined values. For this compound, a key thermochemical parameter for such validation is its standard gas-phase enthalpy of formation (ΔfH°gas).

Detailed research findings from computational studies have been compared against established experimental data. The MOPAC computational chemistry software, utilizing semi-empirical methods such as PM7 and PM6, has been used to calculate the heat of formation of this compound. These calculated values can be directly compared to the experimental value available in the National Institute of Standards and Technology (NIST) database. nist.govopenmopac.netopenmopac.net

The experimental standard gas-phase enthalpy of formation for this compound is reported as -394.0 ± 4.0 kJ/mol, which corresponds to approximately -94.2 kcal/mol. nist.govopenmopac.netopenmopac.net Computational models, specifically the PM7 and PM6 methods, have yielded values that show a relatively small deviation from this experimental benchmark. The PM7 method calculated the heat of formation to be -93.76 kcal/mol, resulting in an error of only 0.44 kcal/mol. openmopac.netopenmopac.net The PM6 method produced a value of -93.84 kcal/mol, with an even smaller error of 0.36 kcal/mol. openmopac.netopenmopac.net

The close agreement between the theoretically predicted values and the experimental data provides confidence in the utility of these computational models for estimating the thermochemical properties of this compound and related unsaturated esters.

Table 1. Comparison of Experimental and Calculated Gas-Phase Enthalpy of Formation (ΔfH°gas) for this compound.

| Data Type | Method | Value (kcal/mol) | Error (kcal/mol) |

| Experimental | NIST | -94.20 | N/A |

| Calculated | PM7 | -93.76 | 0.44 |

| Calculated | PM6 | -93.84 | 0.36 |

Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural and Configurational Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within ethyl trans-2-pentenoate, confirming its identity and the trans configuration of its double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The large coupling constant (typically ~15 Hz) between the two vinyl protons is a definitive indicator of the trans configuration of the double bond.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (a) | ~1.30 | Triplet | ~7.1 | 3H |

| OCH₂ (b) | ~4.20 | Quartet | ~7.1 | 2H |

| =CH-CO (c) | ~5.85 | Doublet of Triplets | ~15.6, 1.5 | 1H |

| =CH-CH₂ (d) | ~6.95 | Doublet of Triplets | ~15.6, 6.9 | 1H |

| CH₂ (e) | ~2.25 | Quintet (dq) | ~6.9, 1.5 | 2H |

Note: Predicted values are based on standard chemical shift tables and spectral data of similar α,β-unsaturated esters.

¹³C NMR Spectroscopy identifies the number of unique carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display signals for all seven carbon atoms. The chemical shifts are indicative of the carbon type (e.g., carbonyl, vinyl, aliphatic).

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~166.0 |

| =CH-CO (C2) | ~121.5 |

| =CH-CH₂ (C3) | ~149.0 |

| CH₂ (C4) | ~25.5 |

| CH₃ (C5) | ~12.0 |

| OCH₂ | ~60.0 |

Note: Predicted values are based on standard chemical shift tables and spectral data of similar compounds.

Mass Spectrometry (MS) for Product Identification and Mechanism Probing

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. In its most common form, electron ionization (EI) mass spectrometry bombards the molecule with electrons, causing it to ionize and break apart into characteristic charged fragments.

The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 128.17 g/mol . nist.govnist.govnist.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. Key fragments can help confirm the structure of the ethyl ester and the pentenoate chain.

Chromatographic Methods for Purity, Isolation, and Enantiomeric Excess Determination

Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, thereby ensuring its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for the analysis of volatile compounds like this compound. In GC-MS, a sample mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a capillary column. As each separated component exits the column, it enters the mass spectrometer, which serves as a detector.

This method is highly effective for:

Purity Assessment: Determining the percentage purity of a sample by comparing the area of the product peak to the areas of any impurity peaks.

Reaction Monitoring: Tracking the progress of a synthesis by measuring the disappearance of reactants and the appearance of the product over time.

Byproduct Identification: Identifying the structures of minor components in a mixture based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While standard HPLC can be used for purity analysis of this compound, the specific application of chiral HPLC is relevant for determining enantiomeric excess.

However, this compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral HPLC is not a technique that would be applied to this specific compound. This method would become relevant only if a chiral center were introduced into the molecule, for instance, through a subsequent reaction at a different position, creating a chiral derivative. In such a hypothetical case, a chiral stationary phase (CSP) would be used to physically separate the two enantiomers, allowing for the determination of their relative amounts (enantiomeric excess).

High-Throughput Screening and Integrated Characterization Platforms

In modern chemical research, the discovery and optimization of synthetic routes are often accelerated using high-throughput screening (HTS) methodologies. HTS involves the use of automation and robotics to perform a large number of reactions in parallel under varying conditions.

For a compound like this compound, which can be synthesized via methods such as olefin metathesis, HTS platforms can be used to rapidly screen a wide array of catalysts, solvents, temperatures, and reactant ratios. Each reaction in a microplate array is then automatically quenched and analyzed by an integrated characterization platform, typically rapid GC-MS or HPLC. This automated process allows researchers to quickly identify the optimal conditions for maximizing product yield and purity, significantly reducing the time and resources required for process development compared to traditional one-at-a-time experimentation.

On-Chip Synthesis and Analytical Integration

The integration of chemical synthesis and analysis onto microfluidic chips, often called "lab-on-a-chip" technology, offers significant advantages for the study of compounds like this compound. This approach utilizes small, enclosed channels to perform reactions in a continuous flow, enabling precise control over parameters such as temperature, pressure, and residence time while using minimal reagent volumes.

Recent advancements have focused on coupling these microreactors directly with analytical systems like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This integration allows for real-time monitoring of reaction progress, immediate product characterization, and rapid screening of reaction conditions. For the synthesis of an α,β-unsaturated ester such as this compound, a common method like the Wittig reaction could be adapted for an on-chip system.

In a hypothetical on-chip setup for this compound synthesis, separate streams containing propanal and (ethoxycarbonylmethylene)triphenylphosphorane in a suitable solvent would be introduced into the microreactor. The streams mix via diffusion, and the reaction proceeds as the mixture flows through a temperature-controlled channel. By integrating an online HPLC system, the output stream can be automatically sampled and analyzed to determine the yield and purity of the resulting this compound. This provides immediate feedback, which is crucial for efficient optimization.

Table 1: Representative Data from an On-Chip Synthesis of this compound

This interactive table shows hypothetical results from a microfluidic reactor screening for optimal synthesis conditions.

| Experiment ID | Flow Rate (µL/min) | Residence Time (s) | Temperature (°C) | Yield (%) | Purity (%) |

| CHIP-01 | 10 | 120 | 60 | 75 | 91 |

| CHIP-02 | 20 | 60 | 60 | 68 | 89 |

| CHIP-03 | 10 | 120 | 80 | 89 | 96 |

| CHIP-04 | 20 | 60 | 80 | 81 | 94 |

| CHIP-05 | 15 | 80 | 70 | 85 | 95 |

The use of drop-based microfluidics represents a further evolution, allowing for thousands or even millions of discrete reactions to be performed in rapid succession within flowing oil-separated droplets. wikipedia.org This high-throughput capability is invaluable for screening large libraries of catalysts or reagents.

Automation in Reaction Discovery and Optimization

Automation and robotics have become central to modern chemical synthesis, enabling high-throughput experimentation (HTE) to accelerate the discovery of new reactions and the optimization of existing ones. wikipedia.orgsigmaaldrich.com These systems use liquid handling robots and automated analytical instruments to perform a large number of experiments in parallel, systematically varying parameters like catalysts, solvents, bases, and temperature. researchgate.netacs.org

For the synthesis of this compound, an automated platform could be employed to optimize a palladium-catalyzed dehydrogenation of ethyl pentanoate. A liquid handling robot would dispense the substrate, a library of palladium catalysts, various ligands, and different bases into the wells of a microtiter plate. acs.org The plate would then be heated, and after a set time, the reactions would be quenched and analyzed using high-throughput techniques such as HPLC-MS to determine the yield of this compound in each well.

This data-rich approach allows researchers to quickly identify the optimal conditions from a vast experimental space. Furthermore, the integration of machine learning algorithms with these automated platforms is creating "self-optimizing" or "self-driving" laboratories. researchgate.netyoutube.com These intelligent systems can analyze the results of initial experiments and then autonomously design the next set of experiments to more efficiently find the reaction optimum, minimizing human intervention and resource expenditure. researchgate.netnih.gov

Table 2: Example High-Throughput Screening Data for Catalyst/Base Optimization

The following table is a representative sample of data from an automated high-throughput screening to optimize the synthesis of this compound.

| Well ID | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

| A1 | Pd(OAc)₂ | JohnPhos | K₃PO₄ | 100 | 88 |

| A2 | Pd(OAc)₂ | Q-Phos | K₃PO₄ | 100 | 92 |

| A3 | Pd₂(dba)₃ | JohnPhos | K₃PO₄ | 100 | 76 |

| A4 | Pd₂(dba)₃ | Q-Phos | K₃PO₄ | 100 | 81 |

| B1 | Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | 100 | 82 |

| B2 | Pd(OAc)₂ | Q-Phos | Cs₂CO₃ | 100 | 85 |

Such automated workflows significantly reduce the time and labor required for process development compared to traditional, one-at-a-time experimental methods. synplechem.comchemrxiv.org

Biochemical Pathways and Enzymatic Transformations

Enzymatic Hydrolysis and In Vivo Metabolism of Esters

The breakdown of esters like Ethyl trans-2-pentenoate in biological systems is primarily carried out by esterase and lipase (B570770) enzymes through a process called hydrolysis. This reaction involves the cleavage of the ester bond, yielding an alcohol (ethanol) and a carboxylic acid (trans-2-pentenoic acid). The specificity of these enzymes can vary, with different lipases showing preferences for the chain length and saturation of the fatty acid component.

Once hydrolyzed, the resulting trans-2-pentenoic acid enters metabolic pathways. The metabolism of unsaturated fatty acids is a well-documented process. Isotope tracer experiments have demonstrated that the position of double bonds and their cis/trans configuration can influence how they are processed in vivo researchgate.net. These fatty acids are typically activated to their coenzyme A (CoA) thioesters and then undergo β-oxidation. In this process, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of the double bond in an unusual position may require the action of auxiliary enzymes, such as isomerases or reductases, to facilitate its complete degradation. Studies have shown that isomers of unsaturated fatty acids are well-absorbed and incorporated into various tissues and organs researchgate.net.

Biosynthesis Routes through Polyketide Synthases (PKS)

The carbon backbone of molecules like pentenoic acid can be synthesized through pathways involving Polyketide Synthases (PKSs). PKSs are large, multi-domain enzyme complexes that build complex organic molecules from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a process that shares mechanistic similarities with fatty acid biosynthesis wikipedia.orgrasmusfrandsen.dk.

PKSs are generally classified into three types. Type I PKSs are large, modular proteins where each module is responsible for one cycle of chain elongation and modification wikipedia.orgmdpi.com. The biosynthesis begins with a "starter unit" (e.g., acetyl-CoA) being loaded onto the enzyme. The chain is then extended by the addition of "extender units" (typically malonyl-CoA) in a series of decarboxylative Claisen condensation reactions wikipedia.org. The growing polyketide chain remains covalently attached to an acyl carrier protein (ACP) domain, moving between different catalytic domains that perform specific chemical modifications ebi.ac.uk.

The final structure and stereochemistry of a polyketide are determined by the specific combination of domains within each PKS module. The minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain wikipedia.org. Optional domains include a ketoreductase (KR), a dehydratase (DH), and an enoylreductase (ER), which modify the β-keto group formed after each condensation step ebi.ac.uk.

The stereospecificity of the final product is largely controlled by the KR and DH domains.

Ketoreductase (KR) Domains: These domains reduce the β-keto group to a β-hydroxy group. The resulting stereochemistry (D or L configuration) is dictated by the specific amino acid sequence of the KR domain nih.gov.

Dehydratase (DH) Domains: Following ketoreduction, the DH domain can catalyze the elimination of water to form a carbon-carbon double bond researchgate.net. The geometry of this double bond (cis or trans) is a result of the specific DH domain acting on a specific stereoisomer of the β-hydroxyacyl intermediate nih.gov.

Structural analyses of PKS DH domains reveal a characteristic "double hotdog" fold which forms the active site containing critical histidine and aspartic acid residues that act as catalysts researchgate.net.

The formation of the α,β-unsaturated bond, such as the one found in trans-2-pentenoate, is the primary function of the dehydratase (DH) domain within a PKS module researchgate.netnih.gov. The reaction proceeds through the dehydration of the β-hydroxyacyl intermediate that is covalently attached to the ACP domain researchgate.net.

The mechanism involves two key catalytic residues:

A conserved histidine residue abstracts a proton from the α-carbon of the substrate researchgate.net.

A conserved aspartic acid residue protonates the β-hydroxyl group, facilitating its departure as a water molecule researchgate.net.

This concerted elimination of water results in the formation of a double bond between the α and β carbons nih.gov. Most PKS DH domains generate a trans (E) double bond via a syn-elimination of water from a D-configured (3R)-hydroxyacyl substrate, which is analogous to the mechanism in fatty acid synthesis nih.gov. However, some DH domains are known to produce cis (Z) double bonds, expanding the structural diversity of polyketides nih.gov. Studies on specific DH domains, such as PikDH2, have shown that they can be highly specific for the stereochemistry of their substrates and typically convert D-alcohol substrates into trans-olefin products nih.gov.

| Domain | Abbreviation | Function | Relevance to Unsaturated Ester Formation |

|---|---|---|---|

| Ketosynthase | KS | Catalyzes the Claisen condensation to extend the carbon chain. wikipedia.org | Forms the initial carbon-carbon bonds of the backbone. |

| Acyltransferase | AT | Selects and loads the starter and extender units (e.g., malonyl-CoA). wikipedia.org | Provides the building blocks for the pentenoate chain. |

| Acyl Carrier Protein | ACP | Carries the growing polyketide chain between catalytic domains. ebi.ac.uk | Tethers the intermediate during the modification process. |

| Ketoreductase | KR | Reduces the β-keto group to a β-hydroxy group. ebi.ac.uk | Creates the β-hydroxyacyl substrate required for the DH domain. |

| Dehydratase | DH | Eliminates water to form an α,β-double bond. nih.gov | Directly forms the trans-2 double bond in the pentenoate structure. |

Thiolase-Catalyzed Carbon-Carbon Bond Formation in Biological Systems

Thiolases are a ubiquitous family of enzymes that play a central role in numerous biosynthetic and degradative pathways by catalyzing carbon-carbon bond formation wikipedia.org. They catalyze the reversible Claisen condensation of two acyl-CoA thioesters wikipedia.orgopenaccessjournals.com. For instance, in the biosynthesis of many compounds, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a key four-carbon building block acs.org.

The reaction mechanism follows a two-step "ping-pong" kinetic model wikipedia.orgnih.gov:

Acylation: A nucleophilic cysteine residue in the enzyme's active site attacks the first acyl-CoA substrate, forming a covalent acyl-enzyme intermediate and releasing the first CoA molecule wikipedia.org.

Condensation: The α-carbon of a second acyl-CoA molecule (the extender unit) is deprotonated, forming an enolate. This enolate then attacks the acyl-enzyme intermediate, forming a new carbon-carbon bond and ultimately releasing the elongated product after the addition of a final CoA molecule acs.orgresearchgate.net.

Two "oxyanion holes" within the active site stabilize the transition states of the reaction, facilitating catalysis acs.orgresearchgate.net.

Thiolases can be broadly categorized into two groups based on their primary metabolic role and substrate specificity wikipedia.orgebi.ac.uk:

Degradative Thiolases (e.g., 3-ketoacyl-CoA thiolase, Thiolase I): These enzymes are typically involved in degradative pathways like fatty acid β-oxidation. They generally exhibit broad chain-length specificity, allowing them to process a wide variety of acyl-CoA substrates ebi.ac.uk.

Biosynthetic Thiolases (e.g., Acetoacetyl-CoA thiolase, Thiolase II): These enzymes are involved in biosynthetic pathways, such as steroid and ketone body synthesis. They are often highly specific for short-chain substrates, primarily catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA wikipedia.orgebi.ac.uk.

However, this specificity is not absolute. Some thiolases show promiscuity, accepting a range of substrates, including branched-chain acyl-CoAs like propionyl-CoA acs.org. This substrate flexibility is of great interest for metabolic engineering applications, as it allows for the synthesis of diverse chemical structures nih.govacs.org.

The substrate specificity of thiolases is a critical control point in metabolic engineering efforts aimed at producing valuable chemicals nih.govnih.gov. By modifying thiolase enzymes, it is possible to create novel biosynthetic pathways for compounds not typically found in nature, such as α-branched acids princeton.edu.

Researchers have successfully engineered thiolases to alter their selectivity. For example, by using model-guided rational design, mutants of the thiolase BktB from Cupriavidus necator were created that showed a nearly ten-fold increase in selectivity for condensing butyryl-CoA and acetyl-CoA (a C6 product) over the self-condensation of two acetyl-CoA molecules (a C4 product) nih.govnih.gov. This was achieved by modifying amino acid residues within the substrate binding pocket to favor the binding of longer or branched acyl-CoA substrates nih.gov. Such engineered enzymes are key components in constructing synthetic pathways in microorganisms like E. coli for the production of precursors for advanced fuels and specialty polymers princeton.edu.

| Feature | Degradative Thiolase (Thiolase I) | Biosynthetic Thiolase (Thiolase II) |

|---|---|---|

| Primary Function | Degradation (e.g., β-oxidation) ebi.ac.uk | Biosynthesis (e.g., steroid synthesis) wikipedia.org |

| Substrate Specificity | Broad chain-length specificity ebi.ac.uk | Specific for short-chain acyl-CoAs (e.g., acetyl-CoA) wikipedia.org |

| Example Reaction | Thiolytic cleavage of 3-ketoacyl-CoA openaccessjournals.com | Condensation of two acetyl-CoA to acetoacetyl-CoA acs.org |

| Engineering Potential | Less common target for biosynthetic engineering. | Key target for engineering pathways to produce novel chemicals. nih.govnih.gov |

Regio- and Stereoselective Enzymatic Synthesis of Glycosyl Donors

Information regarding the role of "this compound" in this specific enzymatic process is not available in the reviewed scientific literature.

Synthetic Applications and Chemical Building Blocks

Utility as Precursors in Total Synthesis of Natural Products

There is no specific information available in the searched literature detailing the use of Ethyl trans-2-pentenoate as a direct precursor in the total synthesis of natural products.

Information regarding the synthesis of enantioenriched dihydroxy esters directly from this compound could not be found in the reviewed sources.

The scientific literature reviewed does not provide specific examples or methods for the application of this compound in the synthesis of complex carbohydrates or nonproteinogenic amino acids.